1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid is a fluorinated organic compound with a cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid typically involves the introduction of a fluoromethyl group into a cyclobutane ring. One common method is the fluorination of a suitable precursor using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -20°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to form alcohols or other reduced products.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Carboxylates or oxidized derivatives.
Reduction: Alcohols or reduced cyclobutane derivatives.
Substitution: New fluorinated compounds with varied functional groups.
Scientific Research Applications
1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Potential use in the development of fluorinated biomolecules for imaging and diagnostic purposes. Fluorine atoms can enhance the bioavailability and metabolic stability of these molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development.
Industry: Utilized in the production of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid depends on its specific application. In biological systems, the fluoromethyl group can interact with various molecular targets, such as enzymes or receptors, altering their activity. The presence of fluorine can enhance binding affinity and selectivity, leading to improved efficacy of fluorinated drugs. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(Chloromethyl)-3-oxocyclobutane-1-carboxylic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group. Chlorine atoms have different electronic and steric effects compared to fluorine.
1-(Bromomethyl)-3-oxocyclobutane-1-carboxylic acid: Contains a bromomethyl group, which is larger and more polarizable than the fluoromethyl group.
1-(Hydroxymethyl)-3-oxocyclobutane-1-carboxylic acid: Features a hydroxymethyl group, which can form hydrogen bonds and has different reactivity compared to the fluoromethyl group.
Uniqueness: 1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct electronic properties and reactivity. Fluorine atoms are highly electronegative, leading to increased stability and resistance to metabolic degradation. This makes the compound valuable in applications where enhanced stability and bioavailability are desired.
Properties
CAS No. |
2228847-26-3 |
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Molecular Formula |
C6H7FO3 |
Molecular Weight |
146.1 |
Purity |
95 |
Origin of Product |
United States |
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